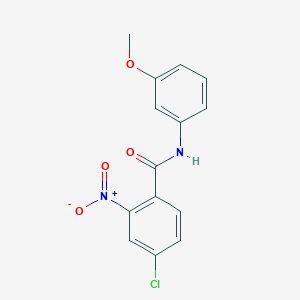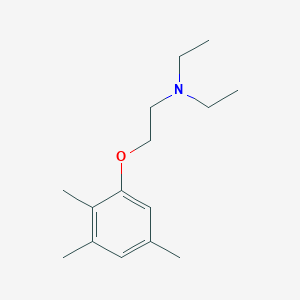
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as 'CMNB' and is a member of the nitrobenzamide family of compounds.
Mécanisme D'action
The mechanism of action of CMNB is not fully understood. However, it is believed that CMNB exerts its effects by inhibiting the activity of certain enzymes involved in cell growth and survival. Specifically, CMNB has been shown to inhibit the activity of PARP-1, an enzyme involved in DNA repair and cell survival. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CMNB are primarily related to its ability to inhibit the activity of PARP-1. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In addition, CMNB has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for neuroinflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMNB in lab experiments is its ability to selectively induce apoptosis in cancer cells. This makes it a potentially valuable tool for studying the mechanisms of cell death and survival. However, one of the limitations of using CMNB in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research on CMNB. One potential direction is to investigate the use of CMNB in combination with other chemotherapeutic agents to enhance its efficacy against cancer cells. Another potential direction is to explore the use of CMNB in the treatment of neuroinflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of CMNB and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of CMNB is a complex process that involves several steps. The first step involves the reaction of 4-chloro-2-nitrobenzoic acid with thionyl chloride to form 4-chloro-2-nitrobenzoyl chloride. This intermediate compound is then reacted with 3-methoxyaniline to form CMNB. The yield of this reaction is around 50-60%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
CMNB has several potential applications in scientific research. One of the most significant applications of CMNB is in the field of cancer research. CMNB has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. This compound has been found to be effective against several types of cancer, including breast, lung, and colon cancer.
Another potential application of CMNB is in the field of neuroscience. CMNB has been shown to have neuroprotective properties and can protect neurons from oxidative stress-induced damage. This compound has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for neuroinflammatory disorders.
Propriétés
IUPAC Name |
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4/c1-21-11-4-2-3-10(8-11)16-14(18)12-6-5-9(15)7-13(12)17(19)20/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFRJXWRXPLSCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methoxyphenyl)-2-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5785595.png)
![1-[(4-chlorophenyl)sulfonyl]-4-isopropylpiperazine](/img/structure/B5785602.png)
![1,5-dimethyl-N'-[(2-methyl-3-furoyl)oxy]-1H-pyrrole-2-carboximidamide](/img/structure/B5785610.png)
![3-{3-[(3-phenylpropanoyl)amino]phenyl}acrylic acid](/img/structure/B5785614.png)



![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)
![[1-(2-oxo-2-phenylethyl)-2-pyrrolidinylidene]cyanamide](/img/structure/B5785643.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)

![4-ethyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5785687.png)